molecular formula C18H15F6NO B12470762 N,N-dibenzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N,N-dibenzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B12470762
M. Wt: 375.3 g/mol
InChI Key: BZUYQQQDUXNKFQ-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dibenzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • N-benzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Uniqueness

N,N-dibenzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide stands out due to its dual benzyl groups, which enhance its stability and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15F6NO

Molecular Weight

375.3 g/mol

IUPAC Name

N,N-dibenzyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C18H15F6NO/c19-17(20,21)15(18(22,23)24)16(26)25(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

BZUYQQQDUXNKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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